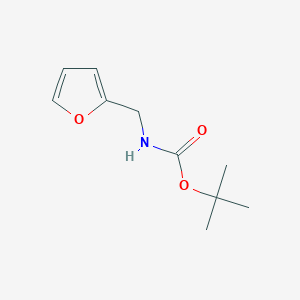

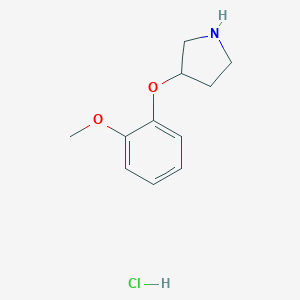

3-(2-Methoxyphenoxy)pyrrolidine hydrochloride

Descripción general

Descripción

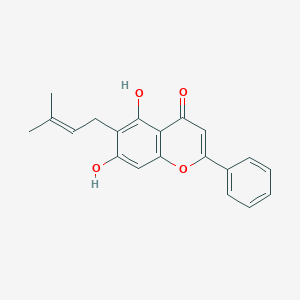

The compound "3-(2-Methoxyphenoxy)pyrrolidine hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and their properties, which can provide insights into the chemical behavior and potential applications of structurally similar compounds. For instance, compounds with methoxy groups and pyrrolidine rings are frequently explored for their pharmacological properties, as seen in the synthesis of anti-inflammatory agents and the metabolic fate of psychoactive substances .

Synthesis Analysis

The synthesis of compounds related to "3-(2-Methoxyphenoxy)pyrrolidine hydrochloride" involves various strategies. For example, the synthesis of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones and the rearrangement of chlorinated pyrrolidin-2-ones to produce 5-methoxylated 3-pyrrolin-2-ones demonstrate the versatility of pyrrolidine derivatives in chemical synthesis. These methods could potentially be adapted for the synthesis of "3-(2-Methoxyphenoxy)pyrrolidine hydrochloride" by incorporating the appropriate methoxyphenoxy substituent.

Molecular Structure Analysis

The molecular structure of compounds similar to "3-(2-Methoxyphenoxy)pyrrolidine hydrochloride" can be quite complex, with different substituents influencing the overall geometry and electronic distribution. For instance, the study of 3-hydroxy-1-(2-methoxyethyl)-2-methyl-4-pyridinone and its hydrochloride reveals how different substituents at the ring nitrogen position can affect the molecule's geometry without significant changes. This suggests that the methoxyphenoxy group in "3-(2-Methoxyphenoxy)pyrrolidine hydrochloride" could similarly influence its molecular structure.

Chemical Reactions Analysis

The chemical reactivity of compounds containing methoxy and pyrrolidine groups can be inferred from the metabolic fate of psychoactive substances and the hydrolysis kinetics of related compounds . These studies show that such compounds can undergo various reactions, including hydroxylations, O-demethylation, and glucuronidation , as well as acid- and base-catalyzed hydrolysis . These reactions are crucial for understanding the metabolic pathways and stability of "3-(2-Methoxyphenoxy)pyrrolidine hydrochloride".

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-(2-Methoxyphenoxy)pyrrolidine hydrochloride" can be deduced from the properties of structurally related compounds. For example, the stability studies of a new analgesic active compound and the methodology for purity evaluation provide insights into the solubility, stability, and analytical detection of such compounds. These properties are essential for the development and quality control of pharmaceuticals.

Aplicaciones Científicas De Investigación

Synthesis and Application in Medicinal Compounds Research on similar structures to 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride has led to innovative methods for synthesizing methoxylated pyrrolin-2-ones. These compounds are utilized in the development of agrochemicals and medicinal compounds, highlighting their importance in chemical synthesis and pharmaceutical applications. For instance, the rearrangement of chlorinated pyrrolidin-2-ones with alkaline methoxide in methanol produces 5-methoxylated 3-pyrrolin-2-ones, showcasing a method to prepare useful adducts for medicinal chemistry (Ghelfi et al., 2003).

Conversion to Pyrrolidines and Antibacterial Applications The conversion of 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines through reaction with boron(III) bromide demonstrates a notable pathway from piperidines to pyrrolidines. This process, involving an intermediate bicyclic aziridinium ion, underscores the potential for synthesizing pyrrolidine derivatives with applications in medicinal chemistry, including antibacterial properties (Tehrani et al., 2000). Additionally, the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives and their evaluation for antimicrobial activity against a variety of bacteria further emphasizes the relevance of pyrrolidine structures in developing new antibiotics (Bogdanowicz et al., 2013).

Organometallic Complexes and Ligands Studies have also focused on the creation of hybrid organometallic complexes using structures similar to 3-(2-Methoxyphenoxy)pyrrolidine. These complexes, featuring pyrrolidine rings, have applications in catalysis and material science. For example, reactions of (2-choroethyl)pyrrolidine hydrochloride with ArTe− or Te2− generated in situ form N-{2-(4-methoxyphenyltelluro)ethyl}pyrrolidine, which reacts with palladium(II) and mercury(II) to form complexes with potential applications in organometallic chemistry (Singh et al., 2003).

Demethylation Techniques Research into demethylation techniques, such as the use of molten pyridinium hydrochloride for demethylating 4-methoxyphenylbutyric acid, provides insights into chemical processes relevant to modifying structures related to 3-(2-Methoxyphenoxy)pyrrolidine hydrochloride. These techniques are crucial for the synthesis of key starting materials for pharmaceutical candidates, illustrating the compound's significance in drug development (Schmid et al., 2004).

Safety and Hazards

Propiedades

IUPAC Name |

3-(2-methoxyphenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-13-10-4-2-3-5-11(10)14-9-6-7-12-8-9;/h2-5,9,12H,6-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBHMIXXPBVOEIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598556 | |

| Record name | 3-(2-Methoxyphenoxy)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methoxyphenoxy)pyrrolidine hydrochloride | |

CAS RN |

17741-15-0 | |

| Record name | Pyrrolidine, 3-(2-methoxyphenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17741-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methoxyphenoxy)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.